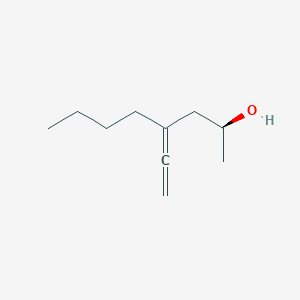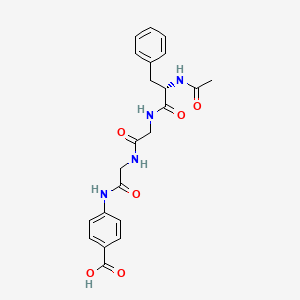
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is a complex organic compound with the molecular formula C22H24N4O6. It contains 24 hydrogen atoms, 22 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide typically involves the following steps:
Starting Materials: The synthesis begins with N-Acetyl-L-phenylalanine and glycine derivatives.
Peptide Bond Formation: The peptide bond is formed between the amino group of glycine and the carboxyl group of N-Acetyl-L-phenylalanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and yield optimization. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various organic reactions.
Biology: The compound is studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-L-phenylalanylglycyl-N-(2-carboxyphenyl)glycinamide
- N-Acetyl-L-phenylalanylglycyl-N-(3-carboxyphenyl)glycinamide
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-carboxyphenyl)glycinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
827611-96-1 |
|---|---|
Formule moléculaire |
C22H24N4O6 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N4O6/c1-14(27)25-18(11-15-5-3-2-4-6-15)21(30)24-12-19(28)23-13-20(29)26-17-9-7-16(8-10-17)22(31)32/h2-10,18H,11-13H2,1H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t18-/m0/s1 |
Clé InChI |
GDIJTFIFUPVIJS-SFHVURJKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


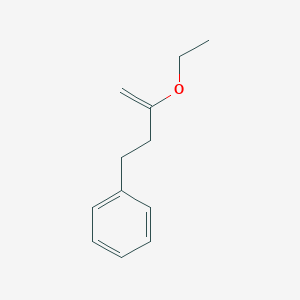
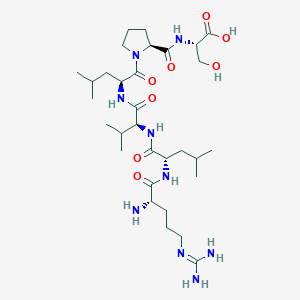
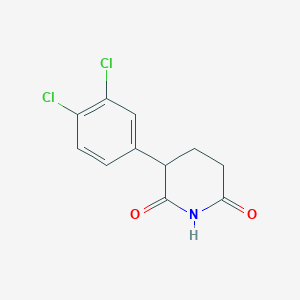
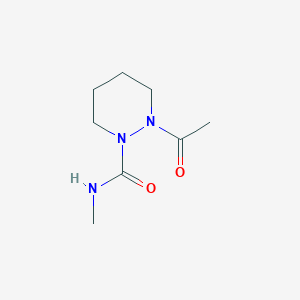
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
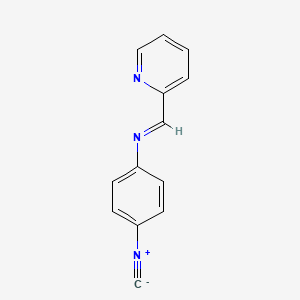


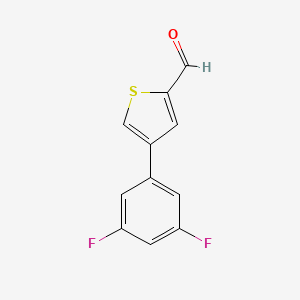
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)
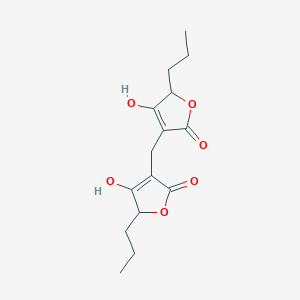
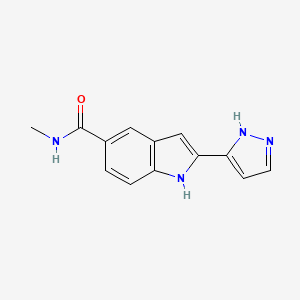
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)
